Class-Level Activity in Leukemia Cell Lines: A Basis for Prioritization
A 2014 study evaluating a series of benzyloxyurea derivatives, which includes the structural class of 1-[(4-Nitrobenzyl)oxy]urea, demonstrated promising anticancer activity in vitro against human leukemia cell line K562 and murine leukemia cell line L1210 when compared to hydroxyurea (HU), a clinically used ribonucleotide reductase inhibitor [1]. While the exact compound was not among those tested, the study provides class-level evidence that benzyloxyurea derivatives can exhibit superior activity to the parent drug HU. For example, compound 4g showed significantly greater apoptotic activity against K562 cells than HU [2]. This establishes a class-level inference that 1-[(4-Nitrobenzyl)oxy]urea may be a valuable starting point or comparator in oncology-focused discovery programs.
| Evidence Dimension | In vitro anticancer activity |
|---|---|
| Target Compound Data | Not available for this specific compound |
| Comparator Or Baseline | Hydroxyurea (HU) |
| Quantified Difference | Class-level: Benzyloxyurea derivatives in the study (e.g., compound 4g) showed greater apoptotic activity than HU in flow cytometry studies [2]. |
| Conditions | Human leukemia cell line K562 and murine leukemia cell line L1210, MTT assay [1]. |
Why This Matters
Identifies a proven biological application space for the compound's chemical class, justifying its procurement over unrelated scaffolds for oncology research.
- [1] Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., ... & Liu, J. (2014). Synthesis and anticancer evaluation of benzyloxyurea derivatives. *Chemical and Pharmaceutical Bulletin*, 62(9), 898-905. View Source
- [2] Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., ... & Liu, J. (2014). Synthesis and anticancer evaluation of benzyloxyurea derivatives. *Chemical and Pharmaceutical Bulletin*, 62(9), 898-905. View Source
